molecular formula C13H18N2OS B1493001 (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1488986-56-6

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B1493001
CAS No.: 1488986-56-6
M. Wt: 250.36 g/mol
InChI Key: PNICTSBSTXDCOI-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 3-aminopiperidine moiety, a scaffold recognized for its significant role in the development of kinase inhibitors . Research into analogous compounds has highlighted the value of the 3-aminopiperidine structure in creating selective inhibitors for transcriptional kinases like CDK12 and CDK13 . The compound's structure, which also includes a (methylthio)phenyl group, suggests potential for diverse chemical modifications, making it a valuable intermediate for Structure-Activity Relationship (SAR) studies . This chemical is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers can utilize this compound to explore new chemical entities in areas such as oncology research and kinase profiling.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS/c1-17-12-7-3-2-6-11(12)13(16)15-8-4-5-10(14)9-15/h2-3,6-7,10H,4-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNICTSBSTXDCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone , often referred to in research as a potential therapeutic agent, has garnered attention due to its biological activity, particularly in the context of neuroprotection and kinase inhibition. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential applications in treating neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16N2OS
  • Molecular Weight : 240.34 g/mol

This compound contains a piperidine ring, an amine group, and a methylthio-substituted phenyl group, contributing to its biological properties.

Research indicates that this compound functions primarily as a selective inhibitor of the c-Jun N-terminal kinase 3 (JNK3), a member of the MAPK family involved in neuronal apoptosis and neurodegenerative processes. JNK3 plays a critical role in the phosphorylation of amyloid precursor protein (APP), which is implicated in Alzheimer's disease pathology by promoting amyloid-beta (Aβ) formation .

Inhibition Profile

The compound exhibits significant selectivity for JNK3 over other kinases:

  • IC50 for JNK3 : 9.7 nM
  • Selectivity Ratio : Greater than 1000-fold compared to JNK1 and approximately 10-fold compared to JNK2 .

Neuroprotective Effects

In vitro studies have demonstrated that this compound protects neurons from Aβ-induced toxicity. The compound effectively inhibits the activation of caspase-3, a key player in apoptotic signaling pathways triggered by Aβ exposure . This neuroprotective effect was observed through various assays, including MTT assays that measure cell viability.

Case Studies

Several studies have highlighted the efficacy of this compound in models of neurodegeneration:

  • Alzheimer's Disease Models : In transgenic mice models exhibiting familial Alzheimer's disease characteristics, administration of JNK3 inhibitors resulted in reduced levels of oligomeric Aβ and improved cognitive function .
  • Cell Culture Studies : Cultured hippocampal neurons treated with Aβ showed significant cell death; however, co-treatment with this compound led to a marked decrease in cell death rates .

Comparative Analysis of Related Compounds

Compound NameTarget KinaseIC50 (nM)Selectivity Ratio
This compoundJNK39.7>1000 vs JNK1
SP600125Pan-JNK1000+Poor selectivity
AS602801Pan-JNKNot specifiedModerate selectivity

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure can be compared to other methanone-linked heterocycles (Table 1):

Table 1: Structural Comparison of Key Compounds

Compound Name Heterocycle Aromatic Group Key Substituents Reference
(3-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone Piperidin-1-yl 2-(methylthio)phenyl 3-amino, methylthio Target Compound
1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one Piperidin-1-yl Thiophen-3-yl 4-amino
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Pyrrolidin-1-yl 3-methylthiophen-2-yl 3-hydroxy
[4-(Methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime (MND) Oxime ether Naphthyl, methylthio Diethylaminoethyl
(2-Imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone Tetrahydropyrimidin-1-yl 4-(methylthio)phenyl Imino, phenyl

Key Observations :

  • Heterocycle Variations: Piperidine (6-membered) vs. pyrrolidine (5-membered) rings alter steric and electronic properties. For example, the 3-hydroxy group in ’s pyrrolidine derivative may reduce basicity compared to the 3-amino group in the target compound .
  • Aromatic Substituents : The methylthio group in the target compound and MND () enhances lipophilicity, which correlates with improved bioavailability in anticancer agents . Thiophene () and naphthyl () moieties may influence π-π stacking interactions.
  • Functional Groups: The 3-amino group in the target compound vs. 4-amino in ’s piperidine derivative could lead to divergent binding affinities in biological targets .

Physicochemical Properties

  • Solubility and Lipophilicity: The 3-aminopiperidine group in the target compound likely improves water solubility compared to ’s hydroxypyrrolidine derivative, where the hydroxyl group may form intramolecular hydrogen bonds .
  • Electronic Effects : The methylthio group’s electron-donating nature could stabilize charge-transfer interactions, as seen in MND’s inhibition of EGFR-related signaling .

Preparation Methods

Preparation via Acyl Chloride Intermediate

  • Step 1: Synthesis of 2-(methylthio)benzoyl chloride by reacting 2-(methylthio)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
  • Step 2: Reaction of the freshly prepared 2-(methylthio)benzoyl chloride with 3-aminopiperidine in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reaction rate and minimize side reactions.
  • Step 3: Addition of a base such as triethylamine or pyridine to neutralize HCl formed during the reaction.
  • Step 4: Workup includes aqueous extraction, washing, drying over anhydrous sodium sulfate, and purification by recrystallization or chromatography.

This method is straightforward and often yields the amide in good purity and yield.

Carbodiimide-Mediated Coupling

  • Step 1: Dissolve 2-(methylthio)benzoic acid and 3-aminopiperidine in a dry aprotic solvent such as dichloromethane or dimethylformamide.
  • Step 2: Add coupling agent EDCI or DCC along with catalytic HOBt to activate the carboxylic acid.
  • Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature (25–40 °C) for several hours.
  • Step 4: Filter off by-products (e.g., dicyclohexylurea if DCC is used), then perform aqueous washes and purification.

This method is advantageous when acid chlorides are unstable or difficult to prepare. It also allows for milder reaction conditions.

Alternative Methods

  • Mixed Anhydride Method: Formation of mixed anhydride intermediates using isobutyl chloroformate or pivaloyl chloride, followed by reaction with 3-aminopiperidine.
  • Use of Activated Esters: Preparation of N-hydroxysuccinimide esters of 2-(methylthio)benzoic acid, which then react with 3-aminopiperidine.

These methods are less common but useful in specific synthetic contexts.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, DMF Dry solvents preferred
Temperature 0–5 °C for acyl chloride method; RT for carbodiimide Controls reaction rate and selectivity
Base Triethylamine, pyridine Neutralizes acid by-products
Coupling agent SOCl₂ (for acid chloride), EDCI, DCC Choice depends on method
Reaction time 1–4 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography Ensures high purity

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Disadvantages
Acyl Chloride Method 2-(methylthio)benzoyl chloride, 3-aminopiperidine, base 0–5 °C, inert solvent 70–90 High yield, straightforward Requires preparation of acid chloride
Carbodiimide Coupling 2-(methylthio)benzoic acid, EDCI/DCC, HOBt, 3-aminopiperidine RT, aprotic solvent 60–85 Mild conditions, avoids acid chloride By-product removal needed
Mixed Anhydride / Activated Ester Isobutyl chloroformate or NHS ester, 3-aminopiperidine RT, inert solvent 50–75 Useful for sensitive substrates More steps, less common

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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